molecular formula C10H13NO4 B1330884 Methyl 2-amino-4,5-dimethoxybenzoate CAS No. 26759-46-6

Methyl 2-amino-4,5-dimethoxybenzoate

Cat. No. B1330884
CAS RN: 26759-46-6
M. Wt: 211.21 g/mol
InChI Key: QQFHCCQSCQBKBG-UHFFFAOYSA-N
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Patent
US08067436B2

Procedure details

′N-(4-fluorophenyl)-N′-(4-{[2-methyl-6,7-bis(methyloxy)quinazolin-4-yl]oxy}phenyl)cyclopropane-1,1-dicarboxamide. Commercially available 2-amino-4,5-dimethoxy-benzoic acid methyl ester (3 g, 0.014 mol) and acetic anhydride (4.03 mL, 0.0426 mol) were heated in heptane at 100° C. for 3 hours. After removal of heptane in vacuo, the crude product of 2-acetylamino-4,5-dimethoxy-benzoic acid methyl ester was obtained and used without further purification. LC/MS: m/z 254 (M+H).
Name
N-(4-fluorophenyl)-N′-(4-{[2-methyl-6,7-bis(methyloxy)quinazolin-4-yl]oxy}phenyl)cyclopropane-1,1-dicarboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
4.03 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=CC(N[C:9]([C:11]2(C(NC3C=CC(OC4C5C(=CC(OC)=C(OC)C=5)N=C(C)N=4)=CC=3)=O)CC2)=[O:10])=CC=1.[CH3:39][O:40][C:41](=[O:53])[C:42]1[CH:47]=[C:46]([O:48][CH3:49])[C:45]([O:50][CH3:51])=[CH:44][C:43]=1[NH2:52].C(OC(=O)C)(=O)C>CCCCCCC>[CH3:39][O:40][C:41](=[O:53])[C:42]1[CH:47]=[C:46]([O:48][CH3:49])[C:45]([O:50][CH3:51])=[CH:44][C:43]=1[NH:52][C:9](=[O:10])[CH3:11]

Inputs

Step One
Name
N-(4-fluorophenyl)-N′-(4-{[2-methyl-6,7-bis(methyloxy)quinazolin-4-yl]oxy}phenyl)cyclopropane-1,1-dicarboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)NC(=O)C1(CC1)C(=O)NC1=CC=C(C=C1)OC1=NC(=NC2=CC(=C(C=C12)OC)OC)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=C1)OC)OC)N)=O
Name
Quantity
4.03 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of heptane in vacuo

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C1=C(C=C(C(=C1)OC)OC)NC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.